molecular formula C20H17N3O3S B14143547 (E)-4-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide CAS No. 896349-49-8

(E)-4-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide

Katalognummer: B14143547
CAS-Nummer: 896349-49-8
Molekulargewicht: 379.4 g/mol
InChI-Schlüssel: BOOUNHICCPZYPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide is an organic compound characterized by its unique structure, which includes a methylsulfonyl group, a phenyldiazenyl group, and a benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves a multi-step process:

    Formation of the phenyldiazenyl group: This step involves the diazotization of aniline derivatives followed by coupling with a suitable aromatic compound to form the phenyldiazenyl group.

    Introduction of the methylsulfonyl group: This can be achieved through sulfonation reactions using reagents such as methylsulfonyl chloride.

    Formation of the benzamide moiety: The final step involves the amidation of the intermediate compound with benzoyl chloride or a similar reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Various electrophiles or nucleophiles can be used under appropriate conditions, such as Friedel-Crafts acylation or halogenation.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(E)-4-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (E)-4-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide depends on its specific application:

    Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Therapeutic Effects: It may exert its effects through modulation of cellular processes, such as apoptosis or cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-4-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide: shares structural similarities with other compounds containing methylsulfonyl, phenyldiazenyl, and benzamide groups.

    Examples: (E)-4-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)aniline, (E)-4-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzoic acid.

Uniqueness

    Structural Features: The combination of the methylsulfonyl, phenyldiazenyl, and benzamide groups in a single molecule provides unique chemical and biological properties.

Eigenschaften

CAS-Nummer

896349-49-8

Molekularformel

C20H17N3O3S

Molekulargewicht

379.4 g/mol

IUPAC-Name

4-methylsulfonyl-N-(4-phenyldiazenylphenyl)benzamide

InChI

InChI=1S/C20H17N3O3S/c1-27(25,26)19-13-7-15(8-14-19)20(24)21-16-9-11-18(12-10-16)23-22-17-5-3-2-4-6-17/h2-14H,1H3,(H,21,24)

InChI-Schlüssel

BOOUNHICCPZYPA-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.